3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
The compound 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione features a hybrid structure combining three key motifs:
- A 2,3-dihydrobenzo[b][1,4]dioxine moiety, a bicyclic ether system known for enhancing metabolic stability and lipophilicity.
- An oxazolidine-2,4-dione core, a heterocyclic dione associated with bioisosteric replacement of carboxylic acids and improved pharmacokinetic properties.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-14-9-23-16(21)18(14)10-5-6-17(7-10)15(20)13-8-22-11-3-1-2-4-12(11)24-13/h1-4,10,13H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMDPQZIMNVQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a chromatin-bound nuclear protein known to facilitate DNA repair processes.
Mode of Action
The compound interacts with PARP1, a key player in single-strand DNA break repair processes. It inhibits PARP1, thereby disrupting the normal function of this protein.
Biochemical Pathways
The inhibition of PARP1 affects the base excision repair (BER) pathway. This pathway is crucial for repairing single-strand DNA breaks. By inhibiting PARP1, the compound disrupts the BER pathway, potentially leading to an accumulation of DNA damage.
Biological Activity
The compound 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione represents a unique structural class with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
- Molecular Formula: C20H28N2O5
- Molecular Weight: 376.45 g/mol
- CAS Number: 1353948-19-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Alpha-Adrenergic Receptors: The compound has been identified as an antagonist for alpha2C adrenergic receptors, which play a crucial role in the central and peripheral nervous systems .
- Cholesteryl Ester Transfer Protein (CETP) Inhibition: Related compounds have shown significant inhibition of CETP, suggesting potential implications in lipid metabolism and cardiovascular health .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives had IC50 values ranging from 93.7 µM to 322.8 µM against cancer cell lines such as HeLa and U87 . This suggests a selective cytotoxicity profile that favors cancerous cells over normal cells.
Case Studies
- Cytotoxicity Assays: A study evaluated the cytotoxic effects of several derivatives on both normal (EUFA30) and cancerous (HeLa) cell lines. The results highlighted that compounds like 3h showed significant necrotic effects comparable to the positive control camptothecin (CPT), indicating their potential as anticancer agents .
- Pharmacokinetics: The pharmacokinetic profiles of related compounds have shown favorable absorption characteristics in animal models, with good oral bioavailability and metabolic stability . This is critical for developing effective therapeutic agents.
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3h | HeLa | 93.7 | Cytotoxicity |
| 3o | U87 | 97.1 | Cytotoxicity |
| CPT | HeLa | 31.2 | Positive Control |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Key Differences
The following table summarizes structural comparisons with analogs from the evidence:
Key Observations:
- Functional Group Impact : The oxazolidine-dione in the target compound may exhibit lower solubility than the sulfonyl group in Compound I but higher metabolic stability than the carboxamide in ’s analog .
- Aromatic Systems: Compound 21 () incorporates an isoindolinone and pyrimidine, which could enhance π-π stacking interactions but increase molecular weight and reduce bioavailability compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Computational studies from highlight trends in properties such as logP (lipophilicity) and polar surface area (PSA) , which are critical for drug-likeness:
Key Findings:
- The target compound’s moderate logP (~2.1) balances lipophilicity and solubility, making it more membrane-permeable than Compound 21 but less soluble than Compound I .
- The oxazolidine-dione core likely improves metabolic stability compared to the carboxamide in ’s analog, which is prone to hydrolysis .
- Compound I’s sulfonyl group enhances solubility but may reduce blood-brain barrier penetration due to high PSA .
Q & A
Q. Validation Techniques :
- 1H/13C NMR : Assign proton environments (e.g., pyrrolidine CH2 groups at δ 2.24–3.67 ppm) and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and oxazolidine ring vibrations .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
Advanced: How can computational chemistry improve synthesis efficiency for this compound?
Methodological Answer:
Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict transition states and intermediates. For example:
- Reaction Pathway Optimization : Simulate acyl transfer mechanisms to identify energy barriers in pyrrolidine-carbonyl formation .
- Solvent Effects : Use COSMO-RS models to screen solvent systems (e.g., DMF vs. toluene) for yield improvement .
- Machine Learning : Train models on existing reaction data (e.g., cyclization temperatures, catalysts) to recommend optimal conditions .
Basic: What spectroscopic methods resolve structural ambiguities in the oxazolidine-2,4-dione moiety?
Methodological Answer:
- 2D NMR (HSQC/HMBC) : Correlate 1H-13C couplings to confirm oxazolidine connectivity (e.g., C=O adjacent to NH groups) .
- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes .
- IR-Thermogravimetric Analysis (TGA) : Monitor thermal stability of the dione ring during decomposition (e.g., mass loss at ~250°C) .
Advanced: How to address discrepancies between theoretical and experimental 13C NMR data?
Methodological Answer:
- DFT Calculations : Compare computed chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data. Adjust for solvent effects (e.g., DMSO vs. gas phase) .
- Crystal Packing Analysis : X-ray diffraction identifies intermolecular interactions (e.g., hydrogen bonds) that perturb chemical shifts .
- Dynamic NMR : Detect rotameric equilibria causing peak splitting (e.g., hindered rotation in the pyrrolidine ring) .
Basic: What parameters influence the cyclization step during synthesis?
Q. Critical Parameters Table :
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Catalyst | Sodium acetate (0.5–1.0 eq) | |
| Solvent | Acetic anhydride/acetic acid (1:2 v/v) | |
| Temperature | 80–100°C (reflux) | |
| Reaction Time | 2–4 hours |
Advanced: How does the dihydrobenzo[dioxine] substituent affect stability?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The electron-donating dioxane ring enhances resistance to acidic hydrolysis .
- Thermal Analysis (DSC) : Measure melting points (e.g., 215–217°C ) and compare with analogs lacking the dioxine group.
- Photostability : Expose to UV light (254 nm) and track decomposition products using LC-MS .
Basic: What crystallization techniques yield high-purity samples?
Methodological Answer:
- Solvent Pairing : Use DMF/water (1:5) for slow evaporation, producing needle-like crystals suitable for XRD .
- Seeding : Introduce microcrystals during cooling to control polymorphism .
- Recrystallization : Purify using ethyl acetate/hexane (gradient elution) to remove unreacted starting materials .
Advanced: What explains the compound’s reactivity in nucleophilic acyl substitutions?
Methodological Answer:
- Electrostatic Potential Maps : Identify electron-deficient carbonyl carbons prone to nucleophilic attack .
- Kinetic Studies : Compare reaction rates with/without Lewis acid catalysts (e.g., ZnCl2) to assess activation barriers .
- Isotopic Labeling : Use 18O-labeled water to track hydrolysis pathways at the oxazolidine ring .
Basic: How to optimize yields in [3+2] cycloaddition for oxazolidine formation?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., Cu(OTf)2) for enhanced regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C .
- Inert Atmosphere : Use nitrogen to prevent oxidation of intermediates .
Advanced: What orthogonal protection strategies enable selective derivatization?
Methodological Answer:
- Temporary Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyls during sequential functionalization .
- Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) on free carbonyl sites after masking reactive pyrrolidine nitrogens .
- Enzymatic Catalysis : Lipase-mediated acetylation selectively modifies primary alcohols without affecting secondary sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
